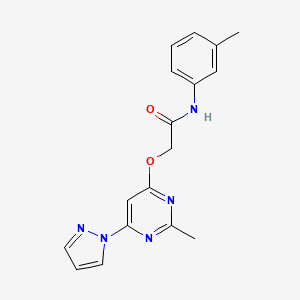

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide

Description

This compound is a pyrimidine-based acetamide derivative characterized by a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yloxy backbone and an m-tolyl substituent.

Properties

IUPAC Name |

N-(3-methylphenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-12-5-3-6-14(9-12)21-16(23)11-24-17-10-15(19-13(2)20-17)22-8-4-7-18-22/h3-10H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYAGXWNELCLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between an appropriate β-diketone and a guanidine derivative.

Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with m-toluidine and acetic anhydride under reflux conditions to form the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts and solvents are optimized to enhance the efficiency and selectivity of each step.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Chemistry:

- Used as a precursor in the synthesis of more complex heterocyclic compounds.

- Acts as a ligand in coordination chemistry for the formation of metal complexes.

Biology and Medicine:

- Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes.

- Studied for its antimicrobial properties against various bacterial strains.

Industry:

- Utilized in the development of novel agrochemicals.

- Employed in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. The pyrazole and pyrimidine rings facilitate binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Linkage Impact :

- The ether linkage in the target compound may enhance metabolic stability compared to thioether analogs (e.g., Epirimil and Compound 19), as ethers are generally less prone to oxidation . However, thioethers often exhibit stronger binding affinity due to increased lipophilicity and van der Waals interactions .

Substituent Effects :

- The m-tolyl group in the target compound and Compound 19 contrasts with Epirimil’s 3,4-dimethoxyphenyl moiety. The latter’s electron-rich substituents likely improve CNS penetration (critical for anticonvulsants), whereas m-tolyl may favor peripheral target engagement .

Biological Activity: While the target compound lacks direct activity data, its pyrimidine-pyrazole core resembles Epirimil’s pyrimidine-pyridine scaffold, which binds to voltage-gated ion channels in anticonvulsant models . Compound 19’s benzothienopyrimidine core shows moderate protease inhibition, suggesting the target compound’s pyrazole substitution could optimize selectivity for similar targets .

Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₈O₂ |

| Molecular Weight | 394.4 g/mol |

| CAS Number | 1797081-63-0 |

| Density | Not available |

| Melting Point | Not available |

This compound features a pyrimidine ring fused with a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have shown that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The IC50 values for these compounds often range from low micromolar to sub-micromolar concentrations, indicating potent activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methyl-6-pyrazolyl | MCF7 | 3.79 |

| Ethyl derivative | A549 | 26 |

| Pyrazole-linked thiourea | NCI-H460 | 0.39 |

These findings suggest that the target compound may also exhibit similar or enhanced anticancer effects due to its unique structural features.

The mechanism of action for pyrazole and pyrimidine derivatives typically involves the inhibition of key signaling pathways associated with cancer progression. For example, they may inhibit kinases such as Aurora-A and CDK2 , which are crucial for cell cycle regulation. The interaction with these targets leads to apoptosis in cancer cells and reduced tumor growth.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence supporting the neuroprotective effects of compounds similar to 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide. Research indicates that these compounds can inhibit endoplasmic reticulum stress and apoptosis pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The inhibition of inflammatory cytokines through modulation of NF-kB signaling pathways has been particularly noted.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole-containing compounds:

- Anti-inflammatory Activity : A study demonstrated that a related pyrazole derivative significantly reduced inflammation markers in animal models of arthritis.

- Antimicrobial Activity : Compounds with similar structures showed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against common pathogens.

- Pharmacological Screening : In a pharmacological screening of various derivatives, several exhibited promising results as potential inhibitors of specific kinases involved in cancer progression.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- The compound has been investigated for its potential anticancer properties. Studies indicate that similar derivatives can inhibit various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For instance, compounds with similar structures have shown significant cytotoxic effects against MCF7 and NCI-H460 cell lines, with IC50 values indicating potent activity .

-

Enzyme Inhibition

- The compound is explored as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Its interaction with specific molecular targets can modulate signaling pathways critical for cell proliferation and survival. For example, pyrazole derivatives have been documented to inhibit RET kinases, which are implicated in several cancers .

- Antimicrobial Properties

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide , several types of chemical reactions could be relevant:

-

Hydrolysis : The acetamide group could undergo hydrolysis under basic conditions to form a carboxylic acid.

-

Nucleophilic Substitution : The pyrimidine ring might undergo nucleophilic substitution reactions, especially if it is activated by electron-withdrawing groups.

-

Cross-Coupling Reactions : Further modifications could involve cross-coupling reactions to attach additional functional groups to the pyrimidine or pyrazole rings.

Data Tables for Analogous Compounds

While specific data for 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide is not available, analogous compounds can provide insight into potential chemical properties and reactivity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Chromatographic techniques like preparative HPLC or fractional crystallization can isolate the compound, while purity is validated via HPLC-UV and mass spectrometry. Reaction optimization should prioritize minimizing side products, such as unreacted pyrazole intermediates .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H, ¹³C, 2D-COSY) to map proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., acetamide C=O stretch). Cross-validation with X-ray crystallography provides definitive structural resolution .

Q. What in vitro models are appropriate for initial screening of its antifungal activity?

- Methodological Answer : Employ phytopathogenic fungal strains (e.g., Fusarium spp.) in agar dilution assays to determine minimum inhibitory concentrations (MICs). Pair with cytotoxicity assays on plant cell lines to assess selectivity. Standardize inoculum density and incubation conditions to ensure reproducibility .

Advanced Research Questions

Q. How do non-covalent interactions influence the stability and reactivity of this compound in different solvents?

- Methodological Answer : Investigate solvent effects via computational modeling (e.g., density functional theory) to map hydrogen-bonding and π-π interactions. Experimentally, compare solubility in polar aprotic (DMSO) vs. non-polar solvents (toluene) using UV-vis spectroscopy. Crystallize the compound in different solvents and analyze packing motifs via X-ray diffraction to correlate interactions with stability .

Q. What experimental approaches can resolve contradictions in bioactivity data across studies on this compound?

- Methodological Answer : Standardize assay protocols (e.g., identical fungal strains, nutrient media, and endpoint measurements). Perform meta-analysis of existing data to identify confounding variables (e.g., solvent choice affecting bioavailability). Validate discrepancies using orthogonal assays, such as time-kill kinetics or transcriptomic profiling of treated pathogens .

Q. How can researchers design a study to investigate the compound’s mechanism of action against bacterial targets at the molecular level?

- Methodological Answer : Use proteomic profiling (e.g., 2D gel electrophoresis or LC-MS/MS) to identify bacterial proteins with altered expression post-treatment. Pair with molecular docking simulations to predict binding affinities for enzymes like dihydrofolate reductase. Validate hypotheses via gene knockout studies in model bacteria (e.g., E. coli) .

Q. What strategies are effective for analyzing the role of the pyrazole moiety in modulating bioactivity?

- Methodological Answer : Synthesize analogs with substituted pyrazole rings (e.g., electron-withdrawing groups) and compare bioactivity via dose-response assays. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions. Isolate intermediates to assess reaction pathways and identify rate-limiting steps in target engagement .

Methodological Considerations

- Experimental Design : For bioactivity studies, adopt randomized block designs with split plots to account for variables like fungal strain variability and harvest timing .

- Data Interpretation : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity, ensuring robustness through cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.